N-Nitro-phthalimide
Overview
Description
N-Nitro-phthalimide (NIP) is a synthetic organic compound with a wide range of applications in research and industry. It is a colorless, crystalline solid with a melting point of 118-120 °C and a molecular weight of 186.17 g/mol. NIP is a nitro compound with a nitro group on the nitrogen atom and an imide group on the carbon atom. It is an important intermediate in organic synthesis and is used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and dyes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of N-Nitro-phthalimide can be achieved through nitration of phthalimide using a mixture of nitric acid and sulfuric acid.
Starting Materials
Phthalimide, Nitric acid, Sulfuric acid
Reaction
Mix phthalimide, nitric acid, and sulfuric acid in a reaction flask, Heat the mixture to 80-90°C and stir for 2-3 hours, Cool the mixture and pour it into ice-cold water, Collect the precipitate by filtration and wash with water, Dry the product under vacuum to obtain N-Nitro-phthalimide
Mechanism Of Action
N-Nitro-phthalimide is a nitro compound with a nitro group on the nitrogen atom and an imide group on the carbon atom. The nitro group is electron withdrawing, while the imide group is electron donating. This creates a resonance structure in which the nitro group is electron deficient and the imide group is electron rich. This resonance structure is responsible for the reactivity of N-Nitro-phthalimide in organic synthesis.
Biochemical And Physiological Effects
N-Nitro-phthalimide has been studied for its biochemical and physiological effects. Studies have shown that N-Nitro-phthalimide can inhibit the activity of enzymes, including cyclooxygenase and lipoxygenase. N-Nitro-phthalimide has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. In addition, N-Nitro-phthalimide has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages And Limitations For Lab Experiments
N-Nitro-phthalimide is a useful reagent for organic synthesis due to its high reactivity and low cost. It is also easy to handle and store, making it suitable for use in laboratory experiments. However, N-Nitro-phthalimide is a strong oxidizing agent and can be hazardous if not handled properly. It is also highly flammable and can easily ignite in the presence of organic solvents.
Future Directions
The use of N-Nitro-phthalimide in organic synthesis is likely to increase in the future due to its low cost and high reactivity. In addition, research is ongoing to explore the potential of N-Nitro-phthalimide as an inhibitor of enzymes involved in the metabolism of purines and pyrimidines. Furthermore, research is being conducted to explore the potential of N-Nitro-phthalimide as an anti-inflammatory and anti-cancer agent. Finally, research is being conducted to explore the potential of N-Nitro-phthalimide as a catalyst for the synthesis of a variety of organic compounds.
Scientific Research Applications
N-Nitro-phthalimide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a starting material for the synthesis of a variety of organic compounds. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. In addition, N-Nitro-phthalimide is used as a reactant in the synthesis of heterocyclic compounds, such as thiazoles and oxazoles.
properties
IUPAC Name |
2-nitroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-3-1-2-4-6(5)8(12)9(7)10(13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLDLZVPEFRPLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201526 | |
Record name | N-Nitrophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrophthalamide | |
CAS RN |
5336-97-0 | |
Record name | N-Nitrophthalamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-NITROPHTHALIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Nitrophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Nitrophthalamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF5552692C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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